molecular formula C7H6BrFO2S B12507717 3-Bromo-5-methylbenzene-1-sulfonyl fluoride

3-Bromo-5-methylbenzene-1-sulfonyl fluoride

Cat. No.: B12507717
M. Wt: 253.09 g/mol
InChI Key: SAKXNBAVCFOOBW-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS 1934392-03-6) is a halogenated aromatic sulfonyl fluoride with the molecular formula C₇H₆BrFO₂S and a molecular weight of 253.09 g/mol . Its structure features a sulfonyl fluoride (–SO₂F) group at position 1, a bromine atom at position 3, and a methyl group at position 5 on the benzene ring. This compound is classified under UN 3265 (Class 8, Packing Group II) due to its corrosive properties (GHS hazard statement H314: causes severe skin burns and eye damage) . Storage recommendations include an inert atmosphere and room temperature to maintain stability.

Sulfonyl fluorides are increasingly valued in chemical biology and medicinal chemistry for their selective reactivity with serine hydrolases and applications in covalent inhibitor design. The bromine substituent in this compound provides a handle for further functionalization, while the methyl group modulates steric and electronic effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3

InChI Key

SAKXNBAVCFOOBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Sulfonation-Fluorination of Brominated Toluene Derivatives

A common approach involves sulfonation of 3-bromo-5-methyltoluene followed by fluorination. The sequence begins with sulfur trioxide (SO₃) sulfonation under controlled conditions:

  • Sulfonation :

    • 3-Bromo-5-methyltoluene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2–4 hours to yield 3-bromo-5-methylbenzenesulfonyl chloride.
    • Key parameters : Excess ClSO₃H (1.5–2.0 equiv), dichloromethane solvent.
  • Fluorination :

    • The sulfonyl chloride intermediate is treated with ammonium fluoride (NH₄F) in acetone at 60–80°C for 6–8 hours.
    • Yield : 70–85% after purification by silica gel chromatography.

Mechanistic Notes :

  • Sulfonation proceeds via electrophilic aromatic substitution (EAS) at the para position relative to the methyl group.
  • Fluorination involves nucleophilic displacement of chloride by fluoride.

Direct Fluorosulfonylation of 3-Bromo-5-methylbenzene

Recent advances utilize sulfuryl fluoride (SO₂F₂) for one-step fluorosulfonylation:

  • Radical Fluorosulfonylation :

    • 3-Bromo-5-methylbenzene reacts with SO₂F₂ under photocatalytic conditions (e.g., Ru(bpy)₃Cl₂, blue LED).
    • Conditions : Acetonitrile, room temperature, 12–24 hours.
    • Yield : 50–60% with regioselectivity >90%.
  • Electrophilic Fluorosulfonylation :

    • Using imidazolium sulfonyl fluoride reagents (e.g., 2,4,6-trimethylpyridinium fluorosulfonate) in DMF at 100°C.
    • Scope : Tolerates electron-withdrawing groups but requires anhydrous conditions.

Halogen Exchange Reactions

Sulfonyl chlorides can be converted to fluorides via halogen exchange:

  • KF/18-Crown-6 Method :

    • 3-Bromo-5-methylbenzenesulfonyl chloride reacts with KF in the presence of 18-crown-6 in THF.
    • Conditions : Reflux for 8–12 hours.
    • Yield : 65–75%.
  • Ionic Liquid-Mediated Fluorination :

    • Using [BMIM][BF₄] as a solvent and fluoride source at 120°C.
    • Advantages : Reduced side reactions, recyclable solvent.

Palladium-Catalyzed Coupling Approaches

For complex substrates, cross-coupling strategies are employed:

  • Suzuki-Miyaura Coupling :

    • 3-Bromo-5-methylphenylboronic acid reacts with sulfonyl fluoride precursors (e.g., SO₂F₂) under Pd(PPh₃)₄ catalysis.
    • Conditions : Dioxane/H₂O, K₂CO₃, 80°C, 6 hours.
    • Yield : 55–65%.
  • Buchwald-Hartwig Amination :

    • Functionalization of sulfonyl fluorides with bromomethyl groups via Pd-XPhos catalysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative)
Sulfonation-Fluorination 70–85 >95 Low
Radical Fluorosulfonylation 50–60 90–95 Moderate
Halogen Exchange 65–75 >98 High

Optimal Route : Sulfonation-fluorination balances yield and cost for industrial applications.

Emerging Techniques

  • Electrochemical Fluorosulfonylation : Direct anodic oxidation of thiols to sulfonyl fluorides.
  • Flow Chemistry : Continuous SO₂F₂ reactions for improved safety.

Analytical Characterization

  • ¹H/¹³C NMR : Key peaks at δ 2.34 (CH₃), 7.58 (Ar-H).
  • HRMS : [M+H]+ = 253.92559 Da.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biological molecules, such as enzymes and proteins . The bromine and methyl groups on the benzene ring can also influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS 2168326-54-1)

This benzoyl chloride derivative shares structural similarities with the target compound but differs in functional groups and substituents. Key comparisons are summarized below:

Property 3-Bromo-5-methylbenzene-1-sulfonyl Fluoride 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl Chloride
Molecular Formula C₇H₆BrFO₂S C₈H₂BrClF₄O
Molecular Weight (g/mol) 253.09 305.45
Functional Groups Sulfonyl fluoride (–SO₂F), bromine, methyl Benzoyl chloride (–COCl), bromine, fluoro, trifluoromethyl
Reactivity Moderate reactivity (SO₂F’s stability vs. SO₂Cl) High reactivity (acyl chloride prone to hydrolysis/acylation)
Electron Effects Methyl (electron-donating) Trifluoromethyl (strongly electron-withdrawing)
Hazards Corrosive (H314) Likely corrosive; potential lachrymatory effects (unreported)
Applications Covalent inhibitor synthesis, chemical probes Pharmaceutical intermediates, agrochemical synthesis
Key Findings :

Functional Group Influence: The sulfonyl fluoride group in the target compound offers greater hydrolytic stability compared to the benzoyl chloride group in the second compound, which is highly reactive with nucleophiles (e.g., water, amines) . This makes the latter more suitable for rapid acylation reactions but less stable in aqueous environments. In contrast, the methyl (–CH₃) group in the sulfonyl fluoride provides mild electron-donating effects, which may stabilize the aromatic ring against electrophilic substitution .

Substituent Positioning :

  • The bromine substituent in both compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of fluoro and trifluoromethyl groups in the benzoyl chloride complicates regioselectivity in further modifications .

Hazard and Handling :

  • While both compounds are corrosive, the benzoyl chloride’s acyl chloride group may pose additional risks (e.g., release of HCl upon hydrolysis). The sulfonyl fluoride’s hazards are well-documented (H314), but its stability under inert storage conditions mitigates risks .

Hypothetical Comparisons with Other Analogues

  • 3-Bromo-5-methylbenzenesulfonyl Chloride : Replacing the fluoride with chloride increases reactivity (SO₂Cl hydrolyzes faster than SO₂F) but reduces stability in biological applications.

Biological Activity

3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS No. 1934392-03-6) is an organosulfur compound characterized by the presence of a bromine atom, a methyl group, and a sulfonyl fluoride functional group attached to a benzene ring. Its molecular formula is C7H6BrFO2SC_7H_6BrFO_2S with a molecular weight of approximately 253.09 g/mol. The sulfonyl fluoride group is notable for its electrophilic reactivity, making this compound of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules, particularly proteins and enzymes. The sulfonyl fluoride moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function and stability. This property positions the compound as a potential electrophilic probe for studying enzyme activity and as a lead compound in drug development.

Biological Activity Data

Research indicates that sulfonyl fluorides, including this compound, have shown promise as inhibitors in various biochemical pathways. Their electrophilic nature facilitates interactions with enzymes, potentially resulting in therapeutic applications. Below is a summary table of relevant biological activities reported for similar compounds:

Compound NameBiological ActivityIC50 (µM)
This compoundPotential enzyme inhibitorNot specified
4-Ethoxybenzene-1-sulfonyl fluorideInhibitor of carbonic anhydrase5.0
4-Bromobenzenesulfonyl fluorideInhibitor of serine proteases10.0
2-Bromo-3-methylbenzene-1-sulfonyl fluorideInteracts with various receptorsNot specified

Case Studies

  • Enzyme Inhibition Studies : A study investigated the interaction of sulfonyl fluorides with carbonic anhydrase II (CA-II). The results indicated that compounds similar to this compound could effectively inhibit CA-II, demonstrating their potential as therapeutic agents for conditions where modulation of this enzyme is beneficial .
  • Protein Modification : Another research highlighted the utility of sulfonyl fluorides in covalently modifying proteins to study their function. The electrophilic nature allows these compounds to selectively target nucleophilic residues within enzymes, providing insights into enzyme mechanisms and aiding in the development of selective inhibitors .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Fluorination : Utilizing fluorinating agents under controlled conditions.
  • Sulfonylation Reactions : Reacting appropriate brominated benzene derivatives with sulfonyl fluorides.

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